molecular formula C15H19NO B2749864 N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide CAS No. 2305479-64-3

N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide

Cat. No.: B2749864
CAS No.: 2305479-64-3
M. Wt: 229.323
InChI Key: KQSUMYQQDQARMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide is an organic compound with the molecular formula C15H19NO and a molecular weight of 229.323 g/mol. This compound is characterized by the presence of a cyclopropyl group, a phenyl group, and a prop-2-enamide moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide typically involves the reaction of cyclopropyl phenyl ketone with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropylprop-2-enamide
  • N-Phenylprop-2-enamide
  • N-Cyclopropyl-3-phenylpropylamine

Uniqueness

N-(3-Cyclopropyl-3-phenylpropyl)prop-2-enamide is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

N-(3-cyclopropyl-3-phenylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-2-15(17)16-11-10-14(13-8-9-13)12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSUMYQQDQARMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(C1CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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